molecular formula C6H12N4O B1453577 N-(2-azidoethyl)-2-methylpropanamide CAS No. 1251204-27-9

N-(2-azidoethyl)-2-methylpropanamide

Cat. No. B1453577
CAS RN: 1251204-27-9
M. Wt: 156.19 g/mol
InChI Key: YDCFSSSQDZUIES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(2-azidoethyl)-2-methylpropanamide” involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives with the azide group . This method has been used to synthesize new compounds capable of releasing NO within living organisms .


Chemical Reactions Analysis

“N-(2-azidoethyl)-2-methylpropanamide” and its derivatives play a crucial role in the synthesis of thermoresponsive polymers. For instance, azido group-containing derivatives can initiate the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups.

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides, such as N-(2-azidoethyl)-2-methylpropanamide, have been used in the synthesis of various heterocycles . These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .

Oxidative Polymerization

N-(2-azidoethyl)-2-methylpropanamide has been used in the oxidative polymerization of the 4-(2-azidoethyl)benzene-1,2-diol-azido analogue of dopamine . The obtained material resulted in spherical and smooth particles .

Future Directions

“N-(2-azidoethyl)-2-methylpropanamide” and its derivatives are of interest as promising energetic materials . They could be used in the synthesis of new compounds capable of releasing NO within living organisms . Future research could focus on exploring these properties further.

properties

IUPAC Name

N-(2-azidoethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-5(2)6(11)8-3-4-9-10-7/h5H,3-4H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCFSSSQDZUIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-azidoethyl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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